

2-Iodopyrimidine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Iodopyrimidine**

Cat. No.: **B1354134**

[Get Quote](#)

An in-depth exploration of the physical, chemical, and synthetic properties of **2-iodopyrimidine**, a key building block in modern medicinal chemistry and materials science.

Introduction

2-Iodopyrimidine is a halogenated heterocyclic compound that has garnered significant attention in synthetic and medicinal chemistry. Its unique electronic properties and the reactivity of the carbon-iodine bond make it a versatile precursor for the synthesis of a wide array of more complex molecules. The pyrimidine scaffold itself is a privileged structure in drug discovery, appearing in numerous approved therapeutic agents. The introduction of an iodine atom at the 2-position provides a reactive handle for various cross-coupling reactions, enabling the facile introduction of diverse substituents and the construction of novel molecular architectures with potential biological activity. This technical guide provides a comprehensive overview of the physical and chemical properties of **2-iodopyrimidine**, detailed experimental protocols for its key reactions, and a discussion of its applications in drug development.

Physical and Chemical Properties

The physical and chemical properties of **2-iodopyrimidine** are summarized in the tables below. These properties are crucial for its handling, storage, and application in chemical synthesis.

Physical Properties

Property	Value	Reference(s)
Appearance	White to orange to green powder to crystal	[1]
Melting Point	31 °C	[1]
Boiling Point	277.4 °C at 760 mmHg	
Density	2.102 g/cm³	
Flash Point	121.6 °C	
Refractive Index	1.641	
Vapour Pressure	0.00766 mmHg at 25°C	

Chemical and Spectroscopic Properties

Property	Value	Reference(s)
Molecular Formula	C ₄ H ₃ IN ₂	[1]
Molecular Weight	205.99 g/mol	[1]
CAS Number	31462-54-1	[2]
Purity	≥ 98% (GC)	[1]
pKa (Predicted)	-1.18 ± 0.13	
¹³ C NMR (CDCl ₃)	δ (ppm): 161.4, 158.4, 122.9	
Storage Conditions	Store at 2 - 8 °C	[1]

Note: Experimentally determined pKa and detailed, assigned NMR and IR spectral data for **2-iodopyrimidine** are not consistently available in the literature. The provided ¹³C NMR data is based on typical values for similar pyrimidine structures. Researchers should obtain and interpret their own analytical data for confirmation.

Chemical Reactivity and Synthetic Applications

The presence of the iodine atom at the 2-position of the pyrimidine ring makes **2-iodopyrimidine** an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Key Reactions of 2-Iodopyrimidine

2-Iodopyrimidine readily participates in several key cross-coupling reactions, including:

- Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
- Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
- Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.

The general reactivity trend for halogens in these reactions is I > Br > Cl, making the C-I bond in **2-iodopyrimidine** highly reactive and allowing for selective transformations under relatively mild conditions.^[3]

Experimental Protocols

The following sections provide detailed, generalized experimental protocols for the key cross-coupling reactions of **2-iodopyrimidine**. These protocols are based on established procedures for similar aryl iodides and should be optimized for specific substrates and scales.

Suzuki-Miyaura Coupling of 2-Iodopyrimidine

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of **2-iodopyrimidine** with an arylboronic acid.

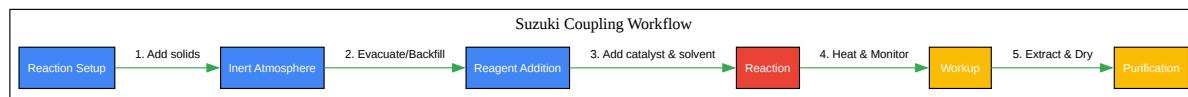
Materials:

- **2-Iodopyrimidine**
- Arylboronic acid (1.2 equivalents)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 3 mol%)
- Base (e.g., K_2CO_3 , 2.0 equivalents)

- Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
- Anhydrous sodium sulfate or magnesium sulfate
- Ethyl acetate
- Brine
- Silica gel for column chromatography

Procedure:

- To a dry Schlenk flask containing a magnetic stir bar, add **2-iodopyrimidine** (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).[\[1\]](#)
- Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[\[1\]](#)
- Under a positive flow of the inert gas, add the palladium catalyst (3 mol%).[\[1\]](#)
- Add the degassed solvent mixture via syringe.[\[1\]](#)
- Heat the reaction mixture to 80-100 °C with vigorous stirring.[\[1\]](#)
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[\[1\]](#)
- Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.[\[1\]](#)
- Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate.[\[1\]](#)
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[\[1\]](#)
- Purify the crude product by flash column chromatography on silica gel.[\[1\]](#)



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the Suzuki-Miyaura coupling of **2-iodopyrimidine**.

Sonogashira Coupling of 2-iodopyrimidine

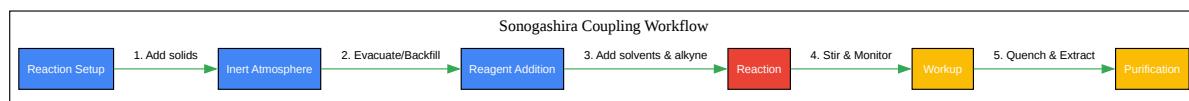
This protocol outlines a general procedure for the palladium and copper co-catalyzed Sonogashira coupling of **2-iodopyrimidine** with a terminal alkyne.

Materials:

- **2-Iodopyrimidine**
- Terminal alkyne (1.1 equivalents)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 5 mol%)
- Copper(I) iodide (CuI , 10 mol%)
- Base (e.g., Triethylamine (Et_3N), anhydrous and degassed)
- Solvent (e.g., Tetrahydrofuran (THF), anhydrous and degassed)
- Saturated aqueous ammonium chloride
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- To a dry Schlenk flask under an argon atmosphere, add **2-iodopyrimidine** (1.0 equiv), $\text{Pd}(\text{PPh}_3)_4$ (0.05 equiv), and CuI (0.1 equiv).[3]
- Evacuate and backfill the flask with argon three times.[3]
- Add anhydrous and degassed THF and Et_3N via syringe.[3]
- Stir the mixture at room temperature for 10 minutes.
- Add the terminal alkyne dropwise via syringe.[3]
- Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[3]
- Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.[3]
- Extract the product with ethyl acetate.[3]
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]
- Purify the crude product by flash column chromatography on silica gel.[3]

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the Sonogashira coupling of **2-iodopyrimidine**.

Buchwald-Hartwig Amination of 2-Iodopyrimidine

This protocol provides a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of **2-iodopyrimidine** with a primary or secondary amine.

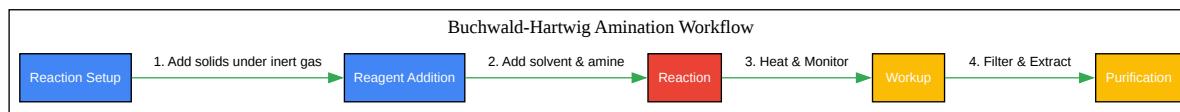
Materials:

- **2-Iodopyrimidine**
- Amine (1.2 equivalents)
- Palladium catalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 1-2 mol%)
- Phosphine ligand (e.g., XPhos, 2-4 mol%)
- Base (e.g., NaOt-Bu , 1.4 equivalents)
- Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
- Ethyl acetate
- Water
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- In an oven-dried Schlenk tube under an inert atmosphere, add **2-iodopyrimidine** (1.0 equiv), the palladium catalyst, the phosphine ligand, and the base.
- Add the anhydrous, degassed solvent via syringe.
- Add the amine (1.2 equiv) via syringe.
- Heat the reaction mixture to 80-110 °C with stirring.
- Monitor the reaction by TLC or LC-MS until the starting material is consumed.

- Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
- Transfer the filtrate to a separatory funnel and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the Buchwald-Hartwig amination of **2-iodopyrimidine**.

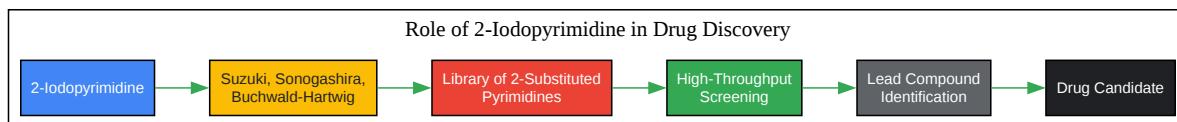
Role in Drug Development and Signaling Pathways

While **2-iodopyrimidine** itself is not known to have direct biological activity or a role in specific signaling pathways, its importance in drug development is substantial. The pyrimidine core is a common feature in a vast number of biologically active compounds, including anticancer, antiviral, and antibacterial agents.^[4] The ability to functionalize the 2-position of the pyrimidine ring through the versatile chemistry of the iodo group allows medicinal chemists to systematically explore the structure-activity relationships (SAR) of novel pyrimidine-based drug candidates.

The cross-coupling reactions described above enable the synthesis of large libraries of 2-substituted pyrimidines, which can then be screened for activity against various biological targets. For instance, the introduction of different aryl, alkyl, or amino groups at the 2-position can significantly modulate the binding affinity of a molecule to a target enzyme or receptor.

Signaling Pathways of **2-Iodopyrimidine** Derivatives:

Information directly linking **2-iodopyrimidine** to specific signaling pathways is not available in the current literature. However, numerous pyrimidine derivatives, which can be synthesized from **2-iodopyrimidine**, are known to target a wide range of signaling pathways implicated in various diseases. For example, pyrimidine-based kinase inhibitors are a major class of anticancer drugs that target signaling pathways involved in cell proliferation, survival, and angiogenesis.



[Click to download full resolution via product page](#)

Caption: Logical workflow illustrating the use of **2-iodopyrimidine** in drug discovery.

Conclusion

2-Iodopyrimidine is a valuable and versatile building block in organic synthesis, particularly for applications in medicinal chemistry and drug discovery. Its well-defined physical and chemical properties, combined with its high reactivity in a range of robust cross-coupling reactions, make it an ideal starting material for the synthesis of diverse libraries of pyrimidine-based compounds. While direct biological activity in signaling pathways has not been reported for **2-iodopyrimidine** itself, its role as a key intermediate in the development of new therapeutic agents is firmly established. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to effectively utilize **2-iodopyrimidine** in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. 2-Iodo-pyrimidine 95% | CAS: 31462-54-1 | AChemBlock achemblock.com
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [2-Iodopyrimidine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1354134#2-iodopyrimidine-physical-and-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com